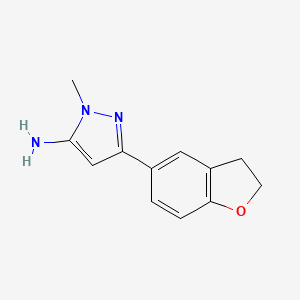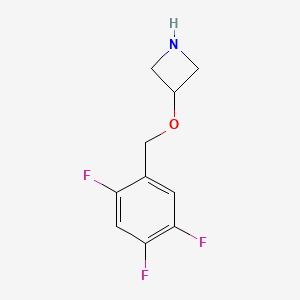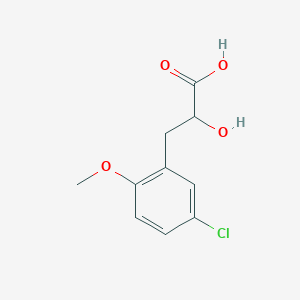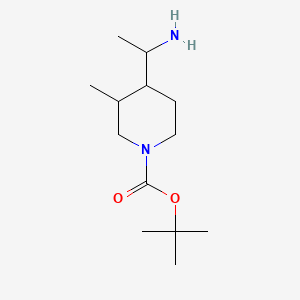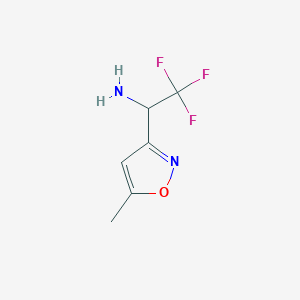
2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine is a fluorinated organic compound that features a trifluoromethyl group and an oxazole ring. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclo-condensation reactions involving appropriate precursors such as ethyl 2,2,2-trifluoroacetate.
Introduction of the Trifluoromethyl Group: Trifluoromethylation can be achieved using reagents like trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydride donors such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2,2,2-Trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can
Properties
Molecular Formula |
C6H7F3N2O |
|---|---|
Molecular Weight |
180.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethanamine |
InChI |
InChI=1S/C6H7F3N2O/c1-3-2-4(11-12-3)5(10)6(7,8)9/h2,5H,10H2,1H3 |
InChI Key |
CKLHHMZFSXMEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


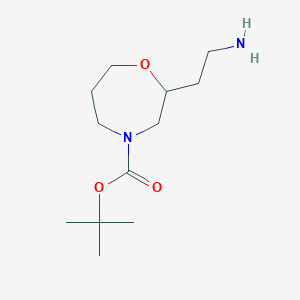
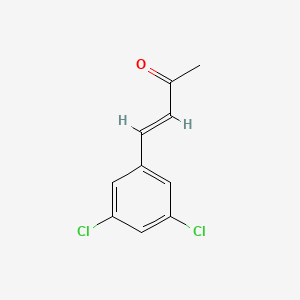
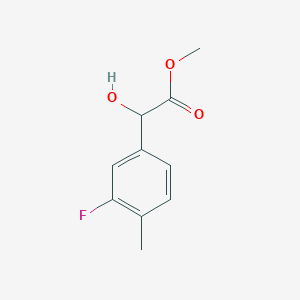

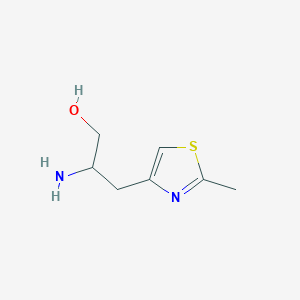

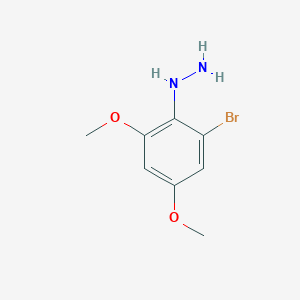

![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13601108.png)
